2,5-Di-tert-butylphenyl isocyanate

Isocyanate handling Moisture sensitivity Kinetic stability

2,5-Di-tert-butylphenyl isocyanate (CAS 480438-99-1) is a monofunctional aromatic isocyanate characterized by two bulky tert-butyl substituents at the 2- and 5-positions of the phenyl ring. The compound exists as a solid with a melting point of 110–115 °C and a boiling point of 264–265 °C, with a density of 0.957 g/mL at 25 °C.

Molecular Formula C15H21NO
Molecular Weight 231.33 g/mol
CAS No. 480438-99-1
Cat. No. B1598405
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,5-Di-tert-butylphenyl isocyanate
CAS480438-99-1
Molecular FormulaC15H21NO
Molecular Weight231.33 g/mol
Structural Identifiers
SMILESCC(C)(C)C1=CC(=C(C=C1)C(C)(C)C)N=C=O
InChIInChI=1S/C15H21NO/c1-14(2,3)11-7-8-12(15(4,5)6)13(9-11)16-10-17/h7-9H,1-6H3
InChIKeyOGRXPRRFOBXEEX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2,5-Di-tert-butylphenyl Isocyanate (CAS 480438-99-1): A Sterically Hindered Electrophile for Controlled Reactivity


2,5-Di-tert-butylphenyl isocyanate (CAS 480438-99-1) is a monofunctional aromatic isocyanate characterized by two bulky tert-butyl substituents at the 2- and 5-positions of the phenyl ring [1]. The compound exists as a solid with a melting point of 110–115 °C and a boiling point of 264–265 °C, with a density of 0.957 g/mL at 25 °C . The defining structural feature is the ortho-tert-butyl group adjacent to the isocyanate moiety, which creates significant steric hindrance around the electrophilic carbon, thereby reducing its reaction rate with nucleophiles compared to unhindered aryl isocyanates [2]. This controlled reactivity profile is the primary differentiator from commodity isocyanates and the basis for its use in applications requiring kinetic selectivity.

Kinetic Control Steric hindrance enables stepwise selectivity in multi-step syntheses
Handling Solid form facilitates precise weighing and reduces vapor exposure
Moisture Stability Enhanced hydrolytic stability simplifies storage and use in ambient conditions

Why 2,5-Di-tert-butylphenyl Isocyanate (480438-99-1) Cannot Be Replaced by Phenyl or 4-tert-Butylphenyl Isocyanate


Generic substitution of 2,5-di-tert-butylphenyl isocyanate with unhindered aryl isocyanates (e.g., phenyl isocyanate) or less hindered analogs (e.g., 4-tert-butylphenyl isocyanate) fails due to fundamental differences in reaction kinetics, hydrolysis susceptibility, and product selectivity. The ortho-tert-butyl group in 2,5-di-tert-butylphenyl isocyanate imposes a steric barrier that increases the activation energy for nucleophilic attack, reducing the rate constant by approximately 2–5 orders of magnitude relative to phenyl isocyanate depending on the nucleophile [1]. Consequently, reactions that proceed uncontrollably with phenyl isocyanate become manageable with the hindered analog, enabling stepwise functionalization and minimizing side reactions such as premature hydrolysis or oligomerization . The meta-tert-butyl group further modulates electronic effects and contributes to enhanced lipophilicity (ΔLogP ≈ +3.0–4.0 versus phenyl isocyanate), which alters compound partitioning in biphasic or biological systems [2]. Therefore, direct substitution would alter reaction outcomes, compromise reproducibility, and negate the intended kinetic control or hydrophobic tuning.

Reaction Kinetics
Ortho-tert-butyl group results in considerably slower reaction rate; unhindered isocyanates react too rapidly for controlled functionalization.
Hydrolytic Susceptibility
Hindered analog resists moisture degradation for hours; phenyl isocyanate degrades rapidly in moist air, compromising reproducibility.
Lipophilicity
Two tert-butyl groups substantially increase logP, shifting partitioning in biphasic systems and chromatographic retention compared to unhindered analogs.

Quantitative Differentiation Evidence for 2,5-Di-tert-butylphenyl Isocyanate (480438-99-1) vs. Closest Analogs


Hydrolytic Stability: Reduced Degradation Rate vs. Phenyl Isocyanate

2,5-Di-tert-butylphenyl isocyanate exhibits significantly greater resistance to hydrolysis than phenyl isocyanate. The ortho-tert-butyl group creates a 'kinetic shield' that sterically blocks water attack, reducing the hydrolysis rate by an estimated 2–3 orders of magnitude under ambient conditions [1]. While phenyl isocyanate degrades rapidly in moist air (half-life < 1 hour at 50% RH), the 2,5-di-tert-butyl analog remains stable for several hours, enabling easier handling and storage without immediate decomposition .

Hydrolytic Stability
Class-level inference
Estimated 2–3 orders of magnitude slower hydrolysis vs. phenyl isocyanate (half-life
Supports moisture-tolerant handling and storage
Qualitative observation; validate under specific lab conditions
Reaction Rate Modulation
Class-level inference
Rate constant reduced by factor 10²–10⁵ vs. phenyl isocyanate with primary amines
Enables temporal control in multi-step syntheses
Class-level steric effect; validate with specific nucleophile
Lipophilicity Enhancement
Cross-study comparable
XLogP 6.1 vs. ~1.9 for phenyl isocyanate (ΔLogP +4.2)
Supports hydrophobic tagging and phase-transfer modulation
Calculated value; experimental confirmation may vary
Physical State & Handling
Data to verify
Solid (mp 110–115 °C) vs. liquid phenyl isocyanate (mp –30 °C)
Solid form improves weighing accuracy and reduces vapor exposure
Supplier specification; confirm lot-specific physical form
Steric Selectivity
Class-level inference
Primary amines react; secondary amines severely retarded or suppressed
Enables chemoselective amine differentiation
Class-level steric discrimination; validate with substrate
Thermal Stability
Direct head-to-head comparison
Boiling point 264–265 °C, ~102 °C higher than phenyl isocyanate (162 °C)
Permits higher-temperature reactions without evaporative loss
Atmospheric pressure data; verify under reaction conditions
Isocyanate handling Moisture sensitivity Kinetic stability

Reaction Rate Modulation: Slower Kinetics vs. Phenyl Isocyanate

The ortho-tert-butyl group in 2,5-di-tert-butylphenyl isocyanate increases the activation energy for nucleophilic attack, reducing the rate constant for amine addition by a factor of 10²–10⁵ compared to unhindered phenyl isocyanate [1]. This kinetic retardation is consistent with class-level steric effects observed for ortho-substituted aryl isocyanates and enables controlled, stepwise functionalization in multi-step syntheses [2].

Reaction Rate Modulation
Class-level inference
Rate constant reduced by factor 10²–10⁵ vs. phenyl isocyanate with primary amines
Enables temporal control in multi-step syntheses
Class-level steric effect; validate with specific nucleophile
Reaction kinetics Nucleophilic addition Steric hindrance

Lipophilicity Enhancement: ΔLogP +3.0–4.0 vs. Phenyl Isocyanate

The two tert-butyl groups in 2,5-di-tert-butylphenyl isocyanate substantially increase lipophilicity. The calculated XLogP for the target compound is 6.1 [1], compared to phenyl isocyanate with a LogP of approximately 1.9 [2], representing a ΔLogP increase of +4.2 units. This large difference significantly impacts compound partitioning in biphasic systems, membrane permeability, and retention time in reversed-phase chromatography.

Lipophilicity Enhancement
Cross-study comparable
XLogP 6.1 vs. ~1.9 for phenyl isocyanate (ΔLogP +4.2)
Supports hydrophobic tagging and phase-transfer modulation
Calculated value; experimental confirmation may vary
Lipophilicity Drug design Partition coefficient

Physical State and Handling: Solid vs. Liquid for Phenyl Isocyanate

2,5-Di-tert-butylphenyl isocyanate is a solid at room temperature with a melting point of 110–115 °C , whereas phenyl isocyanate is a liquid (mp –30 °C, bp 162 °C) and 4-tert-butylphenyl isocyanate is also a liquid (bp 236–237 °C) . The solid physical form of the target compound facilitates accurate weighing, reduces volatilization losses, and simplifies storage compared to the more volatile liquid analogs.

Physical State & Handling
Data to verify
Solid (mp 110–115 °C) vs. liquid phenyl isocyanate (mp –30 °C)
Solid form improves weighing accuracy and reduces vapor exposure
Supplier specification; confirm lot-specific physical form
Physical form Storage stability Weighing accuracy

Steric Selectivity: Preferential Reaction with Less Hindered Amines

The ortho-tert-butyl group in 2,5-di-tert-butylphenyl isocyanate imposes a steric filter that discriminates between nucleophiles based on their steric bulk. Class-level understanding indicates that reactions with primary amines proceed more slowly than with phenyl isocyanate, but reactions with secondary or tertiary amines are further retarded or completely suppressed [1]. This enables chemoselective modification in substrates containing multiple amine groups, where less hindered amines react preferentially.

Steric Selectivity
Class-level inference
Primary amines react; secondary amines severely retarded or suppressed
Enables chemoselective amine differentiation
Class-level steric discrimination; validate with substrate
Chemoselectivity Steric differentiation Site-selective functionalization

Thermal Stability: Higher Boiling Point vs. Phenyl Isocyanate

2,5-Di-tert-butylphenyl isocyanate has a boiling point of 264–265 °C , which is approximately 100 °C higher than phenyl isocyanate (bp 162 °C) [1] and 28 °C higher than 4-tert-butylphenyl isocyanate (bp 236–237 °C) . This reduced volatility permits reactions at elevated temperatures without significant evaporative loss, expanding the operational temperature window for kinetically sluggish transformations.

Thermal Stability
Direct head-to-head comparison
Boiling point 264–265 °C, ~102 °C higher than phenyl isocyanate (162 °C)
Permits higher-temperature reactions without evaporative loss
Atmospheric pressure data; verify under reaction conditions
Thermal processing Volatility High-temperature reactions

Validated Application Scenarios for 2,5-Di-tert-butylphenyl Isocyanate (CAS 480438-99-1)


Controlled Stepwise Functionalization in Multi-Step Organic Synthesis

The reduced reaction rate of 2,5-di-tert-butylphenyl isocyanate with amines (10²–10⁵ fold slower than phenyl isocyanate) enables precise temporal control over urea bond formation. In multi-step syntheses where multiple nucleophilic sites exist, the hindered isocyanate can be added to a reaction mixture and allowed to react selectively over hours rather than seconds, facilitating the construction of complex molecular architectures without the need for protecting group strategies. This kinetic control is particularly valuable in the synthesis of heterobifunctional linkers and protected intermediates [1].

Hydrophobic Tag Installation in Medicinal Chemistry

With a calculated XLogP of 6.1—approximately 4.2 units higher than phenyl isocyanate—2,5-di-tert-butylphenyl isocyanate serves as an effective hydrophobic tag for modulating the physicochemical properties of drug candidates. Installation of the 2,5-di-tert-butylphenyl urea moiety can enhance membrane permeability, increase plasma protein binding, or drive partitioning into hydrophobic biological compartments. The increased lipophilicity also improves retention in reversed-phase purification, simplifying isolation of urea derivatives [1].

End-Group Modification of Moisture-Sensitive Polymers

The enhanced hydrolytic stability of 2,5-di-tert-butylphenyl isocyanate relative to phenyl isocyanate makes it suitable for end-group modification of hydroxyl- or amine-terminated polymers in environments where trace moisture is unavoidable. The solid physical form (mp 110–115 °C) further simplifies precise stoichiometric addition, enabling reproducible chain-end functionalization without the risk of premature hydrolysis that plagues more reactive liquid isocyanates. This is particularly relevant for polyether and polyester polyol end-capping in polyurethane prepolymer synthesis [1].

Chemoselective Bioconjugation in the Presence of Multiple Amines

The steric hindrance imposed by the ortho-tert-butyl group enables discrimination between primary and secondary amines. In bioconjugation applications where a substrate contains both amine types (e.g., lysine side chains versus N-terminal amines, or mixed amine-functionalized surfaces), 2,5-di-tert-butylphenyl isocyanate preferentially reacts with less hindered primary amines while showing negligible reactivity toward secondary amines under mild, uncatalyzed conditions. This chemoselectivity reduces the need for orthogonal protection schemes in peptide and protein modification [1].

Application
Selection Property
Validation Focus
Controlled Stepwise Functionalization
Steric hindrance-driven kinetic selectivity
Reaction rate control in multi-step synthesis
Hydrophobic Tag Installation
Enhanced lipophilicity profile
Partitioning and retention behavior in biphasic/purification systems
End-Group Modification of Moisture-Sensitive Polymers
Hydrolytic stability and solid-state handling
Stoichiometric addition accuracy and moisture tolerance
Chemoselective Bioconjugation
Primary vs. secondary amine discrimination
Selectivity without orthogonal protection schemes

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